2-(Chloromethyl)-7-fluoro-1,3-benzothiazole
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Overview
Description
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a fluorine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole typically involves the chloromethylation of 7-fluoro-1,3-benzothiazole. One common method includes the reaction of 7-fluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly catalysts and solvents is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form the corresponding benzothiazoline derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the chlorine atom.
Oxidation: Products include benzothiazole sulfoxides and sulfones.
Reduction: Products include benzothiazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of various diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 7-position, which may affect its reactivity and biological activity.
7-Fluoro-1,3-benzothiazole: Lacks the chloromethyl group, which limits its ability to undergo nucleophilic substitution reactions.
2-(Chloromethyl)-1,3-benzoxazole: Contains an oxygen atom instead of sulfur in the heterocyclic ring, leading to different chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and a wide range of applications in various fields.
Properties
Molecular Formula |
C8H5ClFNS |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(chloromethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI Key |
YDUXATWAZLYOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CCl |
Origin of Product |
United States |
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